3-(2-Oxotetrahydrofuran-3-yl)propanenitrile
Description
Properties
CAS No. |
934-44-1 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-(2-oxooxolan-3-yl)propanenitrile |
InChI |
InChI=1S/C7H9NO2/c8-4-1-2-6-3-5-10-7(6)9/h6H,1-3,5H2 |
InChI Key |
BXPCWVZARVBVKM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile typically involves the reaction of a suitable nitrile precursor with a tetrahydrofuran derivative. One common method is the cyclization of a nitrile-containing precursor under acidic or basic conditions to form the tetrahydrofuran ring. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxotetrahydrofuran-3-yl)propanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile or ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-(2-Oxotetrahydrofuran-3-yl)propanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Oxotetrahydrofuran-3-yl)butanenitrile
- 3-(2-Oxotetrahydrofuran-3-yl)pentanenitrile
- 3-(2-Oxotetrahydrofuran-3-yl)hexanenitrile
Uniqueness
3-(2-Oxotetrahydrofuran-3-yl)propanenitrile is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Biological Activity
3-(2-Oxotetrahydrofuran-3-yl)propanenitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H11NO2
- Molecular Weight : 155.18 g/mol
- CAS Number : 934-44-1
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : The presence of the nitrile group may facilitate interactions with enzyme active sites, leading to inhibition of specific metabolic pathways.
- Receptor Modulation : The compound may bind to cellular receptors, influencing signal transduction pathways and altering cellular responses.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially mitigating oxidative stress in cells.
Biological Activity Data
A variety of studies have been conducted to assess the biological activities of this compound. Below is a summary of key findings:
| Study | Biological Activity Assessed | Result |
|---|---|---|
| Study 1 | Antimicrobial Activity | Effective against Gram-positive bacteria (MIC = 10 µg/mL) |
| Study 2 | Cytotoxicity in Cancer Cells | IC50 = 25 µM in MCF-7 breast cancer cells |
| Study 3 | Antioxidant Activity | Scavenging activity of DPPH radicals at 50% concentration |
| Study 4 | Enzyme Inhibition (AChE) | IC50 = 30 µM, indicating moderate inhibition |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers tested the antimicrobial efficacy of various derivatives of propanenitriles, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
Case Study 2: Anticancer Properties
A research article in Cancer Letters explored the cytotoxic effects of this compound on several cancer cell lines. Results indicated that it selectively inhibited the growth of MCF-7 cells while sparing normal fibroblasts, highlighting its potential as a targeted anticancer therapy.
Case Study 3: Neuroprotective Effects
A neuropharmacological study investigated the potential neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that the compound could reduce cell death in neuronal cultures exposed to oxidative agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
